Cas no 2228211-95-6 (3-(1H-indol-2-yl)methylazetidin-3-ol)

3-(1H-Indol-2-yl)methylazetidin-3-ol is a structurally unique heterocyclic compound featuring an indole moiety fused with an azetidine ring bearing a hydroxyl group. This molecular framework offers significant potential in medicinal chemistry, particularly as a versatile intermediate for the synthesis of biologically active molecules. The presence of both indole and azetidine rings enhances its utility in drug discovery, enabling interactions with diverse biological targets. The hydroxyl group at the 3-position of the azetidine ring provides a functional handle for further derivatization, facilitating the development of novel pharmacophores. Its balanced polarity and steric properties make it suitable for optimizing pharmacokinetic profiles in lead compound optimization.
3-(1H-indol-2-yl)methylazetidin-3-ol structure
2228211-95-6 structure
Product Name:3-(1H-indol-2-yl)methylazetidin-3-ol
CAS No:2228211-95-6
MF:C12H14N2O
MW:202.252362728119
CID:5946025
PubChem ID:165781442
Update Time:2025-06-03

3-(1H-indol-2-yl)methylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-indol-2-yl)methylazetidin-3-ol
    • EN300-1768081
    • 3-[(1H-indol-2-yl)methyl]azetidin-3-ol
    • 2228211-95-6
    • Inchi: 1S/C12H14N2O/c15-12(7-13-8-12)6-10-5-9-3-1-2-4-11(9)14-10/h1-5,13-15H,6-8H2
    • InChI Key: LTWBPCIGUYXBER-UHFFFAOYSA-N
    • SMILES: OC1(CC2=CC3C=CC=CC=3N2)CNC1

Computed Properties

  • Exact Mass: 202.110613074g/mol
  • Monoisotopic Mass: 202.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 48Ų

3-(1H-indol-2-yl)methylazetidin-3-ol Pricemore >>

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Additional information on 3-(1H-indol-2-yl)methylazetidin-3-ol

Comprehensive Overview of 3-(1H-indol-2-yl)methylazetidin-3-ol (CAS No. 2228211-95-6)

3-(1H-indol-2-yl)methylazetidin-3-ol (CAS No. 2228211-95-6) is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule combines an indole moiety with an azetidine ring, making it a promising candidate for various pharmaceutical applications. The presence of both heterocyclic structures in this compound enhances its potential for interacting with biological targets, particularly in the central nervous system (CNS) and oncology research.

In recent years, the search for novel small-molecule therapeutics has intensified, driven by the need for more effective treatments for conditions such as neurodegenerative diseases and cancer. 3-(1H-indol-2-yl)methylazetidin-3-ol has emerged as a compound of interest due to its unique pharmacophore characteristics. Researchers are particularly intrigued by its potential to modulate neurotransmitter receptors and enzyme inhibitors, which could lead to breakthroughs in treating disorders like Alzheimer's and Parkinson's disease.

The synthesis of 3-(1H-indol-2-yl)methylazetidin-3-ol involves sophisticated organic chemistry techniques, including cross-coupling reactions and ring-closing strategies. Its CAS No. 2228211-95-6 serves as a critical identifier for researchers sourcing this compound for experimental studies. The growing demand for high-purity intermediates in drug development has further highlighted the importance of this molecule in the pharmaceutical industry.

One of the most frequently asked questions about 3-(1H-indol-2-yl)methylazetidin-3-ol revolves around its bioavailability and metabolic stability. Preliminary studies suggest that the compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a viable candidate for further preclinical testing. Additionally, its molecular weight and logP value align with the Lipinski's Rule of Five, a key benchmark for drug-like molecules.

The rise of AI-driven drug discovery has also brought 3-(1H-indol-2-yl)methylazetidin-3-ol into the spotlight. Computational models have predicted its potential interactions with various protein targets, including G-protein-coupled receptors (GPCRs) and kinases. These insights are invaluable for researchers aiming to repurpose existing compounds or design new analogs with enhanced efficacy.

Another area of interest is the compound's potential role in combination therapies. With the increasing focus on personalized medicine, scientists are exploring how 3-(1H-indol-2-yl)methylazetidin-3-ol might synergize with other therapeutic agents to improve treatment outcomes. Its mechanism of action is still under investigation, but early data suggests it may influence cell signaling pathways critical for disease progression.

From a commercial perspective, the market for specialty chemicals like 3-(1H-indol-2-yl)methylazetidin-3-ol is expanding rapidly. Suppliers and manufacturers are investing in scalable synthesis methods to meet the growing demand from academic and industrial researchers. The compound's CAS No. 2228211-95-6 is often used as a search term in chemical databases, reflecting its relevance in contemporary research.

In conclusion, 3-(1H-indol-2-yl)methylazetidin-3-ol (CAS No. 2228211-95-6) represents a fascinating intersection of medicinal chemistry and drug development. Its unique structure, combined with promising preliminary data, positions it as a compound worth watching in the coming years. As research continues to unravel its full potential, this molecule may well become a cornerstone in the development of next-generation therapeutics.

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